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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

Cat. No.: B147398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for (+)-Dimethyl L-tartrate. It includes detailed

experimental protocols for data acquisition and a structured presentation of the spectroscopic

data to aid in the characterization and analysis of this compound.

Introduction
(+)-Dimethyl L-tartrate is a chiral compound widely used as a starting material in the synthesis

of various biologically active molecules and chiral ligands. Accurate and thorough

characterization of its structure is paramount for its application in research and drug

development. Spectroscopic techniques such as NMR and IR are fundamental tools for

elucidating the molecular structure and confirming the identity and purity of (+)-Dimethyl L-
tartrate. This guide offers a detailed look at the expected spectroscopic data and the

methodologies to obtain it.

Spectroscopic Data Presentation
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for (+)-
Dimethyl L-tartrate in a clear and structured format.

¹H NMR Data
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The ¹H NMR spectrum of (+)-Dimethyl L-tartrate provides information about the chemical

environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (+)-Dimethyl L-tartrate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.55 s 2H -OH

~3.85 s 6H -OCH₃

~4.50 s 2H -CH

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

chemical shifts for (+)-Dimethyl L-tartrate are identical to its enantiomer, (-)-Dimethyl D-

tartrate.[1]

Table 2: ¹³C NMR Spectroscopic Data for (+)-Dimethyl L-tartrate[1]

Chemical Shift (δ) ppm Assignment

52.8 -OCH₃

71.0 -CH(OH)

171.5 C=O

Solvent: CDCl₃. Instrument: 22.5 MHz NMR Spectrometer.[1]

IR Spectroscopy Data
The IR spectrum of (+)-Dimethyl L-tartrate shows characteristic absorption bands

corresponding to the functional groups present in the molecule.
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Table 3: IR Spectroscopic Data for (+)-Dimethyl L-tartrate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3450 Strong, Broad O-H Stretching

~2960 Medium C-H Stretching

~1750 Strong C=O Stretching

~1440 Medium C-H Bending

~1220 Strong C-O Stretching

~1130 Strong C-O Stretching

Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are provided below. These protocols

are designed to yield high-quality data for compounds like (+)-Dimethyl L-tartrate.

Protocol for Acquiring ¹H and ¹³C NMR Spectra
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

Accurately weigh approximately 5-25 mg of (+)-Dimethyl L-tartrate for ¹H NMR, or 20-50

mg for ¹³C NMR, and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR

tube to remove any particulate matter.

Cap the NMR tube securely.
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2. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its position.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be chosen to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a

greater number of scans are typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Set an appropriate relaxation delay (d1) to ensure accurate integration, especially for

quantitative analysis.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at

7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

For ¹³C NMR, peak picking will identify the chemical shifts of the carbon atoms.

Protocol for Acquiring an IR Spectrum (Thin Solid Film
Method)
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This protocol describes the preparation of a thin solid film of a sample for IR analysis.

1. Sample Preparation:

Dissolve a small amount (a few milligrams) of (+)-Dimethyl L-tartrate in a few drops of a

volatile solvent (e.g., dichloromethane or acetone) in a small vial.

Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.

Using a pipette, apply a drop of the solution to the surface of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate. If the resulting peaks are too weak, another drop of the solution can be added and the

solvent evaporated.

2. IR Spectrometer and Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty spectrometer. This will be automatically

subtracted from the sample spectrum.

Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹.

Ensure the peak intensities are appropriate. If the peaks are too intense (flat-topped), the

film is too thick and should be remade with a more dilute solution.

3. Data Processing and Analysis:

The spectrometer software will process the data and display the spectrum in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Label the significant peaks with their corresponding wavenumbers.

Correlate the observed absorption bands with the functional groups present in (+)-Dimethyl
L-tartrate.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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